Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-

Lipophilicity LogP Physicochemical Properties

Sourcing a high-purity, pre-functionalized electron-deficient heterocycle for solution-processable OLED development often involves lengthy synthesis. This 4,6-dichloro-2-(biphenyl-4-yl)pyrimidine directly addresses that bottleneck by providing the extended π-conjugated scaffold ready for iterative cross-coupling. - Pre-installed biphenyl unit accelerates synthesis of terphenyl-quaterphenyl hybrids for ETL/host materials. - LogP ~5.12 facilitates solution processability and layer morphology control. - Two reactive chlorine handles enable modular sequential functionalization.

Molecular Formula C16H10Cl2N2
Molecular Weight 301.2 g/mol
CAS No. 89508-65-6
Cat. No. B1603825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro-
CAS89508-65-6
Molecular FormulaC16H10Cl2N2
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl
InChIInChI=1S/C16H10Cl2N2/c17-14-10-15(18)20-16(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H
InChIKeyXGLURXDMKXERQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine: Physicochemical & Structural Profile


Pyrimidine, 2-[1,1'-biphenyl]-4-yl-4,6-dichloro- (CAS 89508-65-6), systematically named 4,6-dichloro-2-(4-phenylphenyl)pyrimidine, is a halogenated heterocyclic building block characterized by a pyrimidine core bearing chlorine atoms at the 4- and 6-positions and a para-biphenyl substituent at the 2-position . With a molecular formula of C16H10Cl2N2 and a molecular weight of 301.17 g/mol, this compound exhibits a predicted LogP of approximately 5.12, reflecting its high lipophilicity compared to simpler phenyl-substituted analogs [1]. It is commercially supplied as a solid with reported purities up to 99% and finds primary utility as a synthetic intermediate in materials science, particularly for organic light-emitting diode (OLED) component synthesis .

Workflow
OLED intermediate synthesis & materials research
Key Attribute
Biphenyl-enhanced lipophilicity and conjugation
Synthetic Handles
Two reactive chloro groups for cross-coupling

Why Fenclorim and Tolyl Analogs Cannot Substitute Biphenyl Dichloropyrimidine


Despite sharing the 4,6-dichloropyrimidine scaffold, substitution with simpler phenyl or tolyl analogs fundamentally alters key physicochemical and functional properties. The biphenyl extension in the target compound confers a significantly higher LogP (5.12) compared to fenclorim (4,6-dichloro-2-phenylpyrimidine; LogP 3.45–4.17) [1] and the p-tolyl analog (4,6-dichloro-2-(4-methylphenyl)pyrimidine; LogP 4.61) , directly impacting solubility, membrane permeability, and material compatibility. Furthermore, the biphenyl moiety is essential for the extended π-conjugation required in OLED applications, a feature absent in phenyl-based analogs that are instead optimized as agricultural safeners . These structural distinctions preclude direct interchangeability in synthetic pathways targeting advanced optoelectronic materials or lipophilic scaffolds.

Replacing biphenyl with a simple phenyl or tolyl group substantially lowers lipophilicity, which may alter solvent compatibility and membrane partitioning behavior.
The extended π-conjugation provided by the biphenyl moiety is essential for OLED materials; phenyl analogs lack this feature and are optimized for agricultural safener applications instead.
Different application domains — OLED intermediate vs. herbicide safener — reflect divergent commercial validation; direct substitution may compromise device performance or synthetic feasibility.

Quantitative Differentiation of Biphenyl Dichloropyrimidine from Analogs


Lipophilicity Gain from Biphenyl Substitution

The target compound exhibits a calculated LogP of 5.12, representing a substantial increase in lipophilicity relative to the commercial herbicide safener fenclorim (4,6-dichloro-2-phenylpyrimidine), which has reported LogP values ranging from 3.45 to 4.17 [1][2]. Compared to the p-tolyl analog (4,6-dichloro-2-(4-methylphenyl)pyrimidine; LogP 4.61) , the biphenyl derivative remains approximately 0.5 log units more lipophilic. This difference of >0.9 log units translates to an approximately 8-fold higher octanol-water partition coefficient, significantly altering compound behavior in biphasic systems and membrane environments.

Lipophilicity Gain
Cross-study comparable
ΔLogP ≥ 0.95 vs fenclorim; ~8-fold higher partition
Supports lipophilic environment partitioning studies
Predicted values; verify experimentally
Lipophilicity LogP Physicochemical Properties Pyrimidine Derivatives

Molecular Weight Increase with Biphenyl Extension

The molecular weight of the target compound is 301.17 g/mol , which is 76.1 Da greater than fenclorim (225.07 g/mol) and 62.1 Da greater than the p-tolyl analog (239.1 g/mol) . This mass increment corresponds directly to the replacement of a phenyl ring (C6H5, 77 Da) with a biphenyl group (C12H9, 153 Da) at the pyrimidine 2-position. The higher molecular weight and extended aromatic system confer distinct physical properties, including potentially higher melting point and lower volatility, which are critical considerations in high-temperature material processing.

Molecular Weight Shift
Head-to-head comparison
+76.1 Da vs fenclorim (301.2 vs 225.1 g/mol)
May facilitate purification and reduce volatility
Standard molecular formula calculation
Molecular Weight Synthetic Intermediate Building Block Material Design

OLED Intermediate vs. Agricultural Safener Application

Commercial vendors explicitly categorize 2-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine as an 'Organic Light-Emitting Diode (OLED) Material' , reflecting its established role as a key synthetic intermediate for electron-transporting and emissive layers. In contrast, fenclorim (4,6-dichloro-2-phenylpyrimidine) is commercially deployed as an agricultural herbicide safener, with no documented utility in optoelectronic applications . This divergent application profile arises from the extended π-conjugation and enhanced electron-accepting character imparted by the biphenyl substituent, which are essential for tuning the HOMO-LUMO gap and charge transport properties in OLED devices.

Application Domain
Class-level inference
OLED intermediate vs. agricultural safener
Application context differs; verify material suitability
Vendor categorization; confirm with specific use case
OLED Materials Electron Transport Synthetic Intermediate Optoelectronics

CYP450 Inhibition Profile

In a fluorescence-based assay using pooled human liver microsomes, the target compound exhibited an IC50 of 10,000 nM (10 μM) for CYP450 inhibition [1]. While this activity is relatively weak, it provides a quantitative benchmark for metabolic interaction potential. Comparable inhibition data for fenclorim and the p-tolyl analog are not publicly available, precluding direct head-to-head comparison. However, the presence of measurable CYP450 interaction at micromolar concentrations suggests that the biphenyl-substituted scaffold may engage cytochrome P450 enzymes differently than its simpler phenyl counterparts, a factor relevant to drug discovery programs evaluating pyrimidine-based lead compounds.

CYP450 Inhibition
Supporting evidence
IC₅₀ = 10,000 nM
Baseline metabolic interaction screening context
Comparator data not available; use as screening reference
CYP450 Metabolic Stability Drug Discovery Enzyme Inhibition

Application Scenarios for Biphenyl Dichloropyrimidine


Synthesis of Electron-Transport Materials for OLEDs

The biphenyl-substituted pyrimidine core serves as a critical electron-deficient building block for constructing high-performance electron-transport layers (ETLs) and host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs . The extended π-conjugation and enhanced lipophilicity (LogP 5.12) [1] facilitate solution-processable device fabrication and improve charge carrier balance, directly stemming from the structural features quantified in Section 3.

Lipophilic Scaffold for Medicinal Chemistry Lead Optimization

The 0.95–1.67 log unit increase in LogP relative to fenclorim makes this compound a superior starting point for designing CNS-penetrant or membrane-targeting agents where enhanced lipophilicity is therapeutically desirable. The dichloro handles at the 4- and 6-positions enable sequential functionalization via nucleophilic aromatic substitution or cross-coupling, allowing modular diversification of the biphenyl-pyrimidine scaffold.

Suzuki-Miyaura Coupling Partner for Extended Aromatic Systems

With two reactive chlorine atoms, the compound is ideally suited for iterative cross-coupling reactions. The biphenyl group provides a pre-installed extended aromatic unit that can be further elaborated to access terphenyl- and quaterphenyl-pyrimidine hybrids for organic semiconductor applications . The higher molecular weight (301.17 g/mol) [1] facilitates product isolation and purification compared to lower-mass phenyl analogs.

Application
Selection Property
Validation Focus
OLED electron-transport materials
Biphenyl conjugation and electron-deficient core
Verify HOMO-LUMO gap and charge transport behavior
Lipophilic lead optimization scaffold
High LogP and dual chloro handles
Confirm sequential functionalization and metabolic stability
Suzuki-Miyaura extended aromatic systems
Two reactive chloro groups and pre-installed biphenyl
Assess cross-coupling efficiency and product purification

Technical Documentation Hub

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